3-Bromo-2-iodo-5-(trifluoromethyl)pyridine
Overview
Description
“3-Bromo-2-iodo-5-(trifluoromethyl)pyridine” is a chemical compound that is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines . It is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .
Synthesis Analysis
The synthesis of “3-Bromo-2-iodo-5-(trifluoromethyl)pyridine” involves the displacement of iodide from iodobromopyridine with in situ generated (trifluoromethyl)copper . This compound is a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular formula of “3-Bromo-2-iodo-5-(trifluoromethyl)pyridine” is C5H3BrIN . The molecular weight is 283.894 g/mol .Chemical Reactions Analysis
“3-Bromo-2-iodo-5-(trifluoromethyl)pyridine” is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines . It is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .Physical And Chemical Properties Analysis
“3-Bromo-2-iodo-5-(trifluoromethyl)pyridine” is a solid compound with a melting point of 127°C to 131°C . It is slightly soluble in water . It is sensitive to light and should be stored in a cool place, away from strong oxidizing agents, light, heat, and air .Scientific Research Applications
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridines (TFMP), including 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine, are used as a key structural motif in active agrochemical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmaceutical Industry
- Summary of Application : TFMP and its derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Synthesis of Chiral 4, 4’-Bipyridines
- Summary of Application : 3-Bromo-5-(trifluoromethyl)pyridine is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines .
Palladium-Catalyzed β-Arylation of a Reformatsky Reagent
- Summary of Application : 2-Bromo-5-(trifluoromethyl)pyridine, a derivative of 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine, is used as a substrate in a palladium-catalyzed β-arylation of a Reformatsky reagent .
Synthesis of Fluorinated Organic Chemicals
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine, are used in the development of fluorinated organic chemicals . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .
- Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Palladium-Catalyzed β-Arylation of a Reformatsky Reagent
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Trifluoromethylpyridines and their derivatives, including “3-Bromo-2-iodo-5-(trifluoromethyl)pyridine”, have been widely used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
3-bromo-2-iodo-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3IN/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGZDDNOUMMMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673557 | |
Record name | 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-iodo-5-(trifluoromethyl)pyridine | |
CAS RN |
1214383-73-9 | |
Record name | 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214383-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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